

# 1H and 19F NMR analysis of 3,5-Difluoro-4-nitroaniline

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## Compound of Interest

Compound Name: 3,5-Difluoro-4-nitroaniline

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## Comparative NMR Analysis of Fluorinated Nitroanilines

A technical guide for researchers, scientists, and drug development professionals on the 1H and 19F NMR spectral properties of **3,5-Difluoro-4-nitroaniline** and its structural analogs.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **3,5-Difluoro-4-nitroaniline** and related fluorinated and nitrated aniline derivatives. While experimental <sup>1</sup>H and <sup>19</sup>F NMR data for **3,5-Difluoro-4-nitroaniline** were not readily available in reviewed scientific literature and spectral databases, this guide presents a detailed comparison with structurally similar and commercially available alternatives. This information is crucial for the unambiguous identification and characterization of these important chemical entities in various research and development settings.

## Data Presentation: Comparative <sup>1</sup>H and <sup>19</sup>F NMR Data

The following table summarizes the reported <sup>1</sup>H and <sup>19</sup>F NMR spectral data for selected aniline derivatives that serve as valuable alternatives for comparison with **3,5-Difluoro-4-nitroaniline**. These compounds share key structural motifs, such as the aniline core, fluorine substituents, and a nitro group, which allows for an insightful analysis of the electronic and structural effects on their respective NMR spectra.

Compound	Solvent	<sup>1</sup> H Chemical Shifts ( $\delta$ , ppm)	<sup>19</sup> F Chemical Shift ( $\delta$ , ppm)
3,5-Difluoroaniline	CDCl <sub>3</sub>	6.32 - 6.40 (m, 3H, Ar-H), 3.75 (br s, 2H, -NH <sub>2</sub> )	-111.4
4-Nitroaniline	DMSO-d <sub>6</sub>	7.93 (d, J = 9.2 Hz, 2H, Ar-H), 6.71 (br s, 2H, -NH <sub>2</sub> ), 6.58 (d, J = 9.0 Hz, 2H, Ar-H)	Not Applicable
2-Fluoro-4-nitroaniline	Not Specified	8.00 (dd, J=9.5, 2.5 Hz, 1H, H-3), 7.82 (ddd, J=9.5, 2.5, 1.0 Hz, 1H, H-5), 6.85 (t, J=9.5 Hz, 1H, H-6)	-118.9
4-Fluoro-2-nitroaniline	Not Specified	7.95 (dd, J=9.0, 2.5 Hz, 1H, H-3), 7.25 (ddd, J=9.0, 8.5, 2.5 Hz, 1H, H-5), 6.95 (dd, J=11.5, 9.0 Hz, 1H, H-6)	-118.2

## Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of <sup>1</sup>H and <sup>19</sup>F NMR spectra for small aromatic molecules like the ones discussed in this guide.

### Sample Preparation:

- Weigh approximately 5-10 mg of the solid aniline derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, Acetone-d<sub>6</sub>) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

**<sup>1</sup>H NMR Spectroscopy:**

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Temperature: 298 K (25 °C).
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for aromatic compounds.
- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

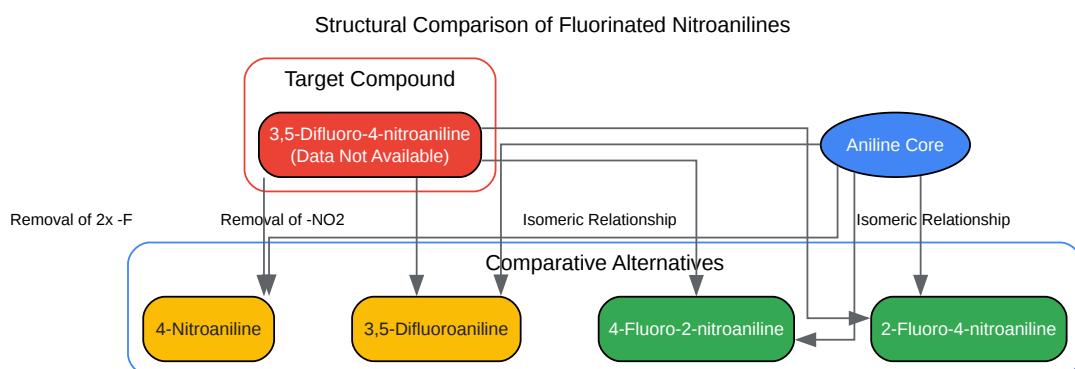
**<sup>19</sup>F NMR Spectroscopy:**

- Instrument: A high-resolution NMR spectrometer equipped with a fluorine-observe probe.
- Temperature: 298 K (25 °C).
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., ' zgpg30' on Bruker instruments).
- Number of Scans: 64 to 256, as <sup>19</sup>F sensitivity can vary.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A wider spectral width is often necessary for <sup>19</sup>F NMR, typically in the range of -50 to -200 ppm, but can be adjusted based on the specific compound.

- Referencing: An external or internal standard such as  $\text{CFCl}_3$  (0 ppm) or a secondary standard like  $\text{C}_6\text{F}_6$  (-162.9 ppm) is used for chemical shift referencing.

## Mandatory Visualization

The structural relationships and the key functional groups of the compared aniline derivatives are illustrated in the following diagram.



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Caption: Structural relationships of the target and alternative compounds.

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